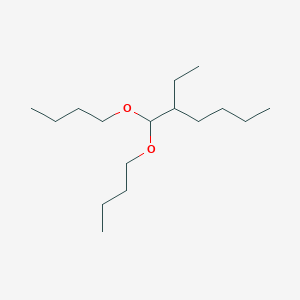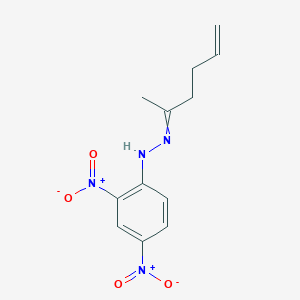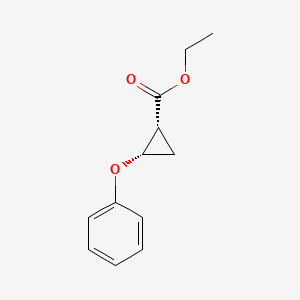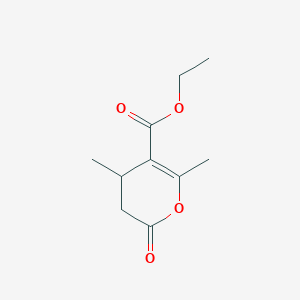
Ethyl 4,6-dimethyl-2-oxo-3,4-dihydro-2h-pyran-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4,6-dimethyl-2-oxo-3,4-dihydro-2H-pyran-5-carboxylate is a chemical compound belonging to the class of pyran derivatives. Pyrans are heterocyclic compounds containing an oxygen atom in a six-membered ring. This particular compound is characterized by its ethyl ester functional group and the presence of two methyl groups at the 4 and 6 positions of the pyran ring. It is of interest in various fields of chemistry due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4,6-dimethyl-2-oxo-3,4-dihydro-2H-pyran-5-carboxylate can be achieved through several methods. One common approach involves the reaction of Meldrum’s acid with aldehydes and acetone . This method typically requires the use of a catalyst and specific reaction conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory synthesis methods. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps to ensure the compound’s purity and suitability for various applications.
化学反応の分析
Types of Reactions: Ethyl 4,6-dimethyl-2-oxo-3,4-dihydro-2H-pyran-5-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to an alcohol, resulting in different derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted pyran derivatives.
科学的研究の応用
Ethyl 4,6-dimethyl-2-oxo-3,4-dihydro-2H-pyran-5-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development. Researchers investigate its potential as an antimicrobial, antiviral, or anticancer agent.
Medicine: In medicinal chemistry, the compound is explored for its potential therapeutic properties. Its derivatives may serve as lead compounds for developing new pharmaceuticals.
Industry: The compound is used in the production of fine chemicals and specialty materials. Its reactivity and functional groups make it suitable for various industrial applications.
作用機序
The mechanism of action of ethyl 4,6-dimethyl-2-oxo-3,4-dihydro-2H-pyran-5-carboxylate depends on its specific application and the biological target. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways and result in various effects, such as inhibition of enzyme activity or alteration of gene expression. The exact mechanism of action is often elucidated through detailed biochemical and pharmacological studies.
類似化合物との比較
Ethyl 4,6-dimethyl-2-oxo-3,4-dihydro-2H-pyran-5-carboxylate can be compared with other similar compounds, such as:
Ethyl 2,2-dimethyl-4-oxo-6-phenyl-3,4-dihydro-2H-pyran-5-carboxylate: This compound has a phenyl group at the 6 position, which may result in different reactivity and biological activity.
3,4-Dihydro-2H-pyran: A simpler pyran derivative without the ethyl ester and methyl groups, used as a reactant in various organic syntheses.
The uniqueness of this compound lies in its specific functional groups and substitution pattern, which confer distinct chemical and biological properties.
特性
CAS番号 |
5450-21-5 |
|---|---|
分子式 |
C10H14O4 |
分子量 |
198.22 g/mol |
IUPAC名 |
ethyl 4,6-dimethyl-2-oxo-3,4-dihydropyran-5-carboxylate |
InChI |
InChI=1S/C10H14O4/c1-4-13-10(12)9-6(2)5-8(11)14-7(9)3/h6H,4-5H2,1-3H3 |
InChIキー |
ZJIWXABJOMRNLJ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(OC(=O)CC1C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


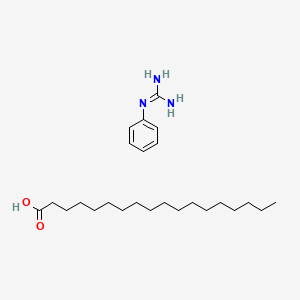

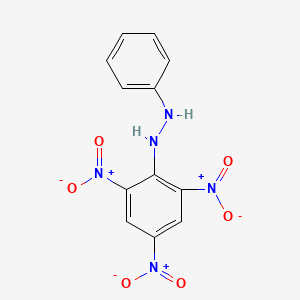
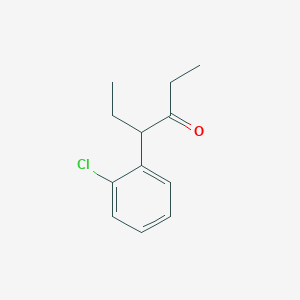
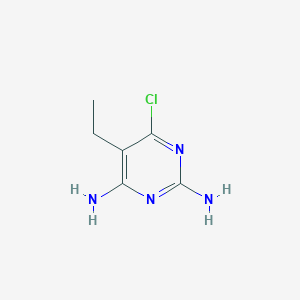
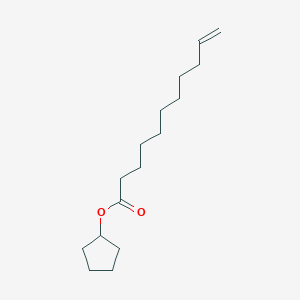
![N-[4-acetamido-3-[[(2S,3R,4R,5R)-5-(1,2-dihydroxyethyl)-3,4-dihydroxyoxolan-2-yl]amino]phenyl]acetamide](/img/structure/B14737459.png)
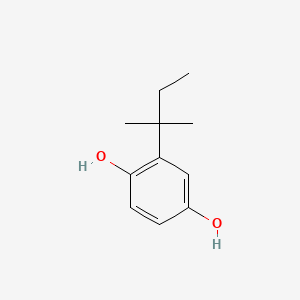
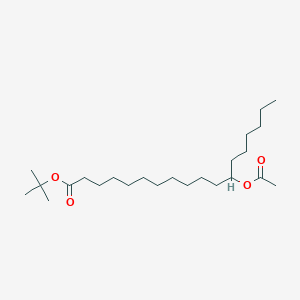
![1-[(3S,5R,8R,9S,10R,13R,14S,17S)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B14737481.png)
![12h-Benzo[a]phenothiazine-1-carboxylic acid](/img/structure/B14737489.png)
